N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . The average mass of a similar compound, N-(2,6-Dimethylphenyl)-2-(1-piperidinyl)acetamide, is 246.348 Da .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, N-(2,6-Dimethylphenyl)-2-(1-piperidinyl)acetamide, the molecular formula is C15H22N2O .Scientific Research Applications
- DTMPA (N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine) serves as an essential intermediate for producing HALS. These compounds enhance the performance of plastics by improving their resistance to UV light, thereby extending their lifespan and preventing degradation .
Hindered Amine Light Stabilizers (HALS)
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
N-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-8-10-16(11-9-13)23(21,22)18(4)12-17(20)19-14(2)6-5-7-15(19)3/h8-11,14-15H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDHMQOJBJUNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide |
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